TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)NICKEL(0)
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Overview
Description
TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)NICKEL(0): is an organometallic compound with the molecular formula C48H24F18Ni and a molecular weight of 1001.38 g/mol . This compound is known for its unique structure, which includes three trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene ligands coordinated to a central nickel(0) atom . It is typically a yellow to orange solid that is insoluble in water but soluble in organic solvents such as chloroform, ether, and carbon disulfide .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of nickel(II) complexes.
Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Substitution reactions involving the replacement of ligands are common, especially under catalytic conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Reducing Agents: Zinc and other metal hydrides are frequently used as reducing agents.
Catalysts: Various catalysts, including palladium and platinum, are used to facilitate substitution reactions.
Major Products
Nickel(II) Complexes: Oxidation typically yields nickel(II) complexes.
Reduced Nickel Complexes: Reduction can produce nickel(0) or nickel(I) complexes.
Substituted Nickel Complexes: Substitution reactions result in a variety of substituted nickel complexes depending on the ligands used.
Scientific Research Applications
Chemistry
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biology and Medicine
Biochemical Research: The compound’s unique properties make it useful in studying biochemical pathways and interactions involving nickel complexes.
Industry
Mechanism of Action
Molecular Targets and Pathways
Catalytic Activity: The compound acts as a catalyst by facilitating the transfer of electrons during chemical reactions.
Oxidation and Reduction: The nickel center can undergo oxidation and reduction, allowing it to participate in a wide range of redox reactions.
Comparison with Similar Compounds
Similar Compounds
TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)PALLADIUM(0): Similar in structure but with palladium instead of nickel.
TRIS(TRANS-1,2-BIS(4-(TRIFLUOROMETHYL)PHENYL)ETHENE)PLATINUM(0): Similar in structure but with platinum instead of nickel.
Uniqueness
Properties
IUPAC Name |
nickel;1-(trifluoromethyl)-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H;/b3*2-1+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYIHPQSDZTTLO-VRBCMZOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30F18Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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